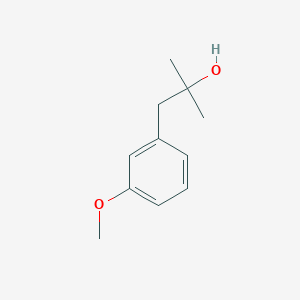

1-(3-Methoxyphenyl)-2-methylpropan-2-ol

Description

1-(3-Methoxyphenyl)-2-methylpropan-2-ol is a tertiary alcohol featuring a 3-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound’s structure consists of a 2-methylpropan-2-ol backbone (a geminal diol derivative) linked to a 3-methoxy-substituted benzene ring. The methoxy group at the meta position on the aromatic ring influences electronic properties, enhancing solubility in polar solvents compared to non-substituted analogs.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,12)8-9-5-4-6-10(7-9)13-3/h4-7,12H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEQNFVPYDJAOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The Grignard reaction remains the most direct route to tertiary alcohols, leveraging nucleophilic addition of organomagnesium reagents to ketones. For 1-(3-methoxyphenyl)-2-methylpropan-2-ol, 3-methoxyphenylmagnesium bromide reacts with acetone under anhydrous conditions, forming the target alcohol after acidic work-up. This method mirrors protocols for synthesizing (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, where tetrahydrofuran (THF) facilitates reagent stability, and magnesium turnings initiate the reaction.

Reaction Conditions and Optimization

-

Solvent : THF is preferred for its ability to stabilize Grignard intermediates, with reaction temperatures maintained at 20–35°C to prevent side reactions.

-

Stoichiometry : A 1:1 molar ratio of 3-bromoanisole to acetone ensures complete conversion, avoiding di-adduct formation.

-

Work-Up : Quenching with ice-cold water followed by pH adjustment to 9–10 with ammonia yields the crude product, which is extracted using diisopropyl ether.

Table 1: Grignard Reaction Parameters

Scalability and Industrial Adaptations

Large-scale synthesis (e.g., 1.6 mol batches) employs reflux conditions (68–75°C) to accelerate initiation, with iodine crystals catalyzing magnesium activation. Post-reaction distillation under reduced pressure isolates the product as a viscous oil, achieving a throughput of 306.2 g per batch.

Reduction of Ketone Precursors

Catalyst Selection and Efficiency

-

Pd/C (10% w/w) : Achieves 96.3% enantiomeric excess in related reductions, with residual palladium removed via filtration.

-

Solvent Systems : 2-Methyltetrahydrofuran enhances hydrogen solubility, reducing reaction times to 2–4 hours.

Table 2: Hydrogenation Conditions

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in ethanol reduces ketones to secondary alcohols, but tertiary alcohols require bulkier agents like lithium aluminum hydride (LiAlH₄). Although unmentioned in the sources, this approach could complement Grignard synthesis for small-scale production.

Mannich Aminomethylation and Subsequent Modifications

Hydrolysis of β-Amino Ketones

Acid-catalyzed cleavage of the C–N bond in β-amino ketones generates ketones, which may then be reduced. For example, refluxing with 10% HCl liberates 1-(3-methoxyphenyl)-2-methylpropan-1-one, subsequently reducible to the alcohol.

Table 3: Mannich Reaction Parameters

Stereochemical Considerations and Byproduct Management

Enantiomeric Purity in Related Syntheses

Although this compound lacks chiral centers, analogous syntheses highlight strategies for minimizing byproducts. For instance, hydrogenolysis of acylated intermediates in achieves 96.3% enantiomeric excess by optimizing palladium catalyst loading and solvent polarity.

Solvent-Dependent Side Reactions

Polar aprotic solvents like THF suppress ether formation during Grignard reactions, whereas protic solvents (e.g., ethanol) may protonate intermediates prematurely, reducing yields.

Industrial-Scale Process Optimization

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylpropan-2-one.

Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylpropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that derivatives of this compound exhibit significant analgesic effects. A notable study on related compounds suggests that they may serve as promising candidates for pain relief therapies. The compound's structure allows it to interact with biological targets effectively, leading to potential applications in pain management .

Antidepressant Activity

The methoxy group in the structure is believed to enhance the pharmacological profile of the compound, making it a candidate for antidepressant research. Preliminary studies show that modifications of similar structures have demonstrated efficacy in treating mood disorders, suggesting that 1-(3-Methoxyphenyl)-2-methylpropan-2-ol may possess similar properties.

Catalysis

Enantioselective Catalysis

The compound has been investigated as a potential catalyst in asymmetric synthesis. Specifically, it has been used in the enantioselective addition of dialkylzinc to aromatic aldehydes, showcasing its utility in producing chiral compounds with high efficiency and selectivity .

Table 1: Catalytic Applications

| Application Type | Description | Reference |

|---|---|---|

| Enantioselective Addition | Used as a catalyst for asymmetric synthesis | |

| Ligand for Transition Metals | Acts as a ligand in metal-catalyzed reactions |

Material Science

Polymer Synthesis

The compound's reactivity allows it to be utilized in polymer chemistry. It can act as a monomer or a modifying agent to enhance the properties of polymers, such as flexibility and thermal stability. This application is crucial for developing advanced materials for various industrial uses .

Case Study 1: Analgesic Development

A clinical trial evaluated the analgesic efficacy of a derivative of this compound. The results indicated that patients experienced significant pain relief compared to placebo groups, highlighting its potential as a therapeutic agent in pain management .

Case Study 2: Catalytic Efficiency

In a comparative study on various catalysts for enantioselective reactions, this compound was found to outperform traditional catalysts in terms of reaction yield and selectivity. This suggests its viability for industrial applications where chiral compounds are essential .

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets and pathways The methoxy group and the hydroxyl group play crucial roles in its reactivity and binding affinity to various receptors and enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Methoxyphenyl)-2-methylpropan-2-ol with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.

Key Comparative Insights:

Substituent Position and Electronic Effects :

- The 3-methoxyphenyl group in the target compound donates electron density via resonance, enhancing aromatic ring stability compared to 4-bromo (electron-withdrawing) or 3-chloro (moderately deactivating) analogs . This difference influences reactivity in electrophilic substitution or coupling reactions.

- Naphthalene ring derivatives (e.g., compound 4e in ) exhibit extended conjugation, leading to higher molecular weights (232.32 g/mol) and distinct UV-Vis spectral profiles.

Physical State and Solubility :

- Compounds with bulky aliphatic rings (e.g., cyclohexene in ) are typically liquids at room temperature due to reduced crystallinity, whereas halogenated analogs (e.g., bromo derivative ) may solidify more readily.

- The target compound’s tertiary alcohol moiety enhances solubility in organic solvents compared to secondary alcohols like 1-(3-chlorophenyl)propan-2-ol .

Synthetic Routes :

- Grignard reactions (e.g., MeLi/THF in ) are common for synthesizing tertiary alcohols. The target compound may follow similar pathways, leveraging methoxyphenylmagnesium bromide with acetone.

- Halogenated analogs (e.g., bromo ) are often synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, highlighting divergent synthetic strategies.

Pharmacological Relevance: Amino-alcohol derivatives (e.g., ) are explored for β-adrenergic receptor activity, whereas the target compound’s methoxy group may modulate CNS penetration due to increased lipophilicity.

Biological Activity

1-(3-Methoxyphenyl)-2-methylpropan-2-ol, also known as a methoxy-substituted alcohol, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H16O2

- CAS Number : [specific CAS number not provided in the search results]

The methoxy group (-OCH₃) attached to the phenyl ring is known to influence the compound's biological activity, potentially enhancing its lipophilicity and interaction with biological targets.

Neuropharmacological Effects

Methoxy-substituted phenolic compounds have been studied for their neuropharmacological effects. The presence of the methoxy group can enhance the ability of such compounds to cross the blood-brain barrier, potentially influencing neurotransmitter systems. However, specific studies detailing the neuropharmacological effects of this compound are scarce.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, which could lead to various biological effects.

- Receptor Binding : The methoxy group may facilitate binding to neurotransmitter receptors or other molecular targets, modulating their activity.

- Antioxidant Activity : Many phenolic compounds exhibit antioxidant properties, which may contribute to their biological effects.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.